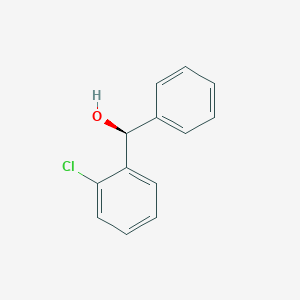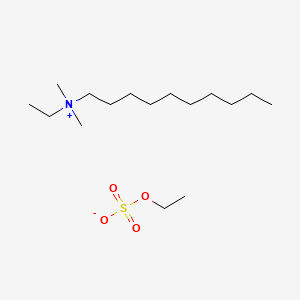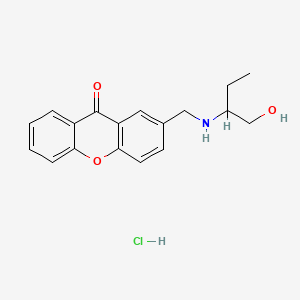
(+-)-2-(((1-(Hydroxymethyl)propyl)amino)methyl)-9H-xanthen-9-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-2-(((1-(Hydroxymethyl)propyl)amino)methyl)-9H-xanthen-9-one hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a xanthene core, a hydroxymethyl group, and an amino substituent. It is often used in various fields such as chemistry, biology, and medicine due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2-(((1-(Hydroxymethyl)propyl)amino)methyl)-9H-xanthen-9-one hydrochloride typically involves multiple steps:
Formation of the Xanthene Core: The initial step involves the synthesis of the xanthene core through a condensation reaction between resorcinol and phthalic anhydride under acidic conditions.
Introduction of the Amino Group: The xanthene core is then reacted with an appropriate amine, such as 1-(hydroxymethyl)propylamine, in the presence of a catalyst to introduce the amino group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as recrystallization and chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
(±)-2-(((1-(Hydroxymethyl)propyl)amino)methyl)-9H-xanthen-9-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted xanthene derivatives.
Aplicaciones Científicas De Investigación
(±)-2-(((1-(Hydroxymethyl)propyl)amino)methyl)-9H-xanthen-9-one hydrochloride is widely used in scientific research due to its versatile properties:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (±)-2-(((1-(Hydroxymethyl)propyl)amino)methyl)-9H-xanthen-9-one hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound can modulate various biochemical pathways, influencing cellular functions and processes.
Comparación Con Compuestos Similares
Similar Compounds
Xanthene Derivatives: Compounds with similar xanthene cores but different substituents.
Amino Alcohols: Compounds with similar amino and hydroxymethyl groups but different core structures.
Uniqueness
(±)-2-(((1-(Hydroxymethyl)propyl)amino)methyl)-9H-xanthen-9-one hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications.
By understanding the detailed properties and applications of (±)-2-(((1-(Hydroxymethyl)propyl)amino)methyl)-9H-xanthen-9-one hydrochloride, researchers can better utilize this compound in their work, leading to advancements in various scientific fields.
Propiedades
Número CAS |
126929-77-9 |
|---|---|
Fórmula molecular |
C18H20ClNO3 |
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
2-[(1-hydroxybutan-2-ylamino)methyl]xanthen-9-one;hydrochloride |
InChI |
InChI=1S/C18H19NO3.ClH/c1-2-13(11-20)19-10-12-7-8-17-15(9-12)18(21)14-5-3-4-6-16(14)22-17;/h3-9,13,19-20H,2,10-11H2,1H3;1H |
Clave InChI |
STFQIZOMWCVSPC-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)NCC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



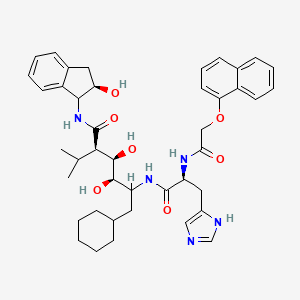
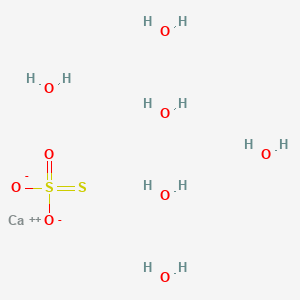


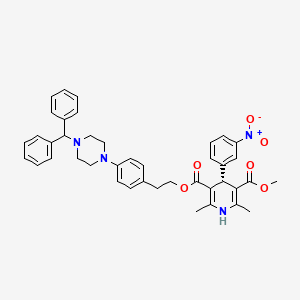
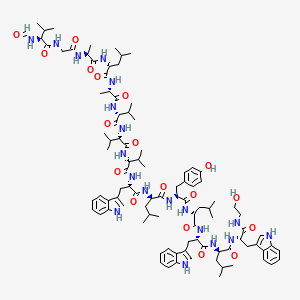
![1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine;tetrahydrochloride](/img/structure/B12773294.png)
